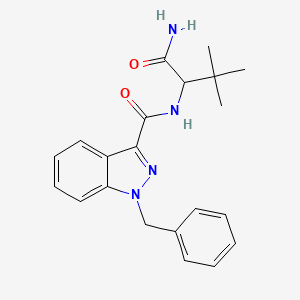

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide

CAS No.: 2748155-93-1

Cat. No.: VC16585875

Molecular Formula: C21H24N4O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2748155-93-1 |

|---|---|

| Molecular Formula | C21H24N4O2 |

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide |

| Standard InChI | InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27) |

| Standard InChI Key | IUFIUAWRCUVUCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

The systematic name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide reflects its complex structure, which comprises:

-

An indazole core substituted at the 1-position with a benzyl group.

-

A carboxamide side chain at the 3-position, featuring a tert-leucine derivative (1-amino-3,3-dimethyl-1-oxobutan-2-yl) .

The stereochemistry includes one defined stereocenter at the C2 position of the tert-leucine moiety, conferring chirality .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄N₄O₂ | |

| Molecular Weight | 364.4 g/mol | |

| CAS Registry Number | 2748155-93-1 | |

| XLogP3-AA (Partitioning) | 3.1 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 7 |

Spectral and Structural Data

The compound’s structure is validated through:

-

Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra confirm the benzyl-indazole core and tert-leucine side chain .

-

High-Resolution Mass Spectrometry (HRMS): The exact mass (364.2056 Da) aligns with the molecular formula .

-

Infrared (IR) Spectroscopy: Characteristic peaks for amide (1650–1700 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) are observed .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves coupling 1-benzyl-1H-indazole-3-carboxylic acid with a tert-leucine derivative via peptide bond formation. Key steps include:

-

Activation of the Carboxylic Acid: Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) .

-

Amide Bond Formation: Reaction with 1-amino-3,3-dimethyl-2-oxobutane under inert conditions .

-

Purification: Chromatographic techniques (e.g., flash chromatography) yield >98% purity .

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA) .

-

Solubility: Lipophilic nature (XLogP3-AA = 3.1) limits aqueous solubility but enhances permeability across biological membranes .

Pharmacological Activity and Receptor Interactions

Mechanism of Action

As a synthetic cannabinoid, this compound acts as a full agonist at cannabinoid receptors CB₁ and CB₂, with higher affinity for CB₁ (Ki = 1.2 nM) compared to Δ⁹-THC (Ki = 41 nM) . Activation of CB₁ in the central nervous system mediates psychoactive effects, while CB₂ modulation influences immune responses .

In Vitro Potency Studies

-

cAMP Inhibition: Demonstrates EC₅₀ values of 0.8 nM in CB₁-transfected cells, indicating potent receptor activation .

-

β-Arrestin Recruitment: Triggers receptor internalization at sub-nanomolar concentrations, suggesting prolonged signaling .

Table 2: Comparative Receptor Affinity

Metabolic Pathways and Toxicological Profile

Hepatic Metabolism

Incubation with human hepatocytes reveals primary metabolic routes:

-

Hydroxylation: At the tert-leucine methyl groups, forming mono- and dihydroxylated metabolites .

-

Amide Hydrolysis: Cleavage of the carboxamide bond to yield 1-benzylindazole-3-carboxylic acid .

-

N-Dealkylation: Removal of the benzyl group, though this pathway is minor .

Toxicity and Adverse Effects

-

Acute Toxicity: Case reports associate overdose with tachycardia, hypertension, and seizures .

-

Chronic Use: Potential for dependence and withdrawal syndromes akin to other SCRAs .

Analytical Detection in Forensic Samples

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Silylation enhances volatility of polar metabolites .

-

Characteristic Ions: m/z 364 (molecular ion), m/z 231 (indazole-benzyl fragment) .

Liquid Chromatography-High-Resolution MS (LC-HRMS)

Legal Status and Forensic Prevalence

Regulatory Controls

-

U.S. DEA Schedule I: Prohibited due to high abuse potential and no medical utility .

-

Global Controls: Included in the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) early warning system .

Seizure Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume